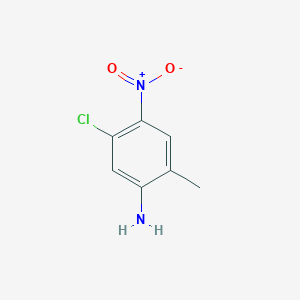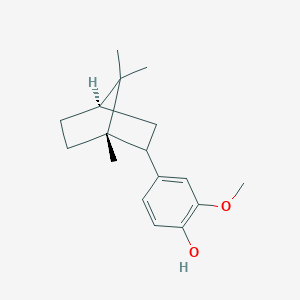
2,4-Diphenyl-6a-thiathiophthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-6a-thiathiophthene (DPTTP) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DPTTP is a thiophene-based molecule that contains two phenyl rings, which are responsible for its aromaticity and stability. It has been widely used in various scientific fields, including material science, organic chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 2,4-Diphenyl-6a-thiathiophthene is not fully understood, but it is believed to involve the interaction of the molecule with biological macromolecules such as proteins and nucleic acids. 2,4-Diphenyl-6a-thiathiophthene contains two phenyl rings, which are responsible for its aromaticity and stability. The phenyl rings are believed to interact with the hydrophobic regions of biological macromolecules, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-Diphenyl-6a-thiathiophthene are not well understood, but it is believed to have potential applications in the field of medical diagnostics. 2,4-Diphenyl-6a-thiathiophthene has been used as a fluorescent probe for the detection of DNA and RNA, which have potential applications in the diagnosis of genetic disorders and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Diphenyl-6a-thiathiophthene in lab experiments include its stability, solubility, and unique properties. 2,4-Diphenyl-6a-thiathiophthene is a stable molecule that can be easily synthesized and purified. It is also soluble in common organic solvents, which makes it easy to handle in lab experiments. The limitations of using 2,4-Diphenyl-6a-thiathiophthene in lab experiments include its toxicity and potential side effects. 2,4-Diphenyl-6a-thiathiophthene has been shown to be toxic to some cell types, which may limit its use in certain experiments.
Orientations Futures
The future directions of 2,4-Diphenyl-6a-thiathiophthene research include the development of new synthesis methods, the exploration of its potential applications in medicine, and the investigation of its mechanism of action. New synthesis methods may lead to the development of more efficient and cost-effective ways of producing 2,4-Diphenyl-6a-thiathiophthene. The exploration of its potential applications in medicine may lead to the development of new diagnostic tools and therapies. The investigation of its mechanism of action may lead to a better understanding of its biological effects and potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 2,4-Diphenyl-6a-thiathiophthene can be achieved through several methods, including the Suzuki coupling reaction, Stille coupling reaction, and Sonogashira coupling reaction. Among these methods, the Suzuki coupling reaction is the most commonly used method. The reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction proceeds through the formation of a Pd(II) intermediate, which undergoes transmetallation with the boronic acid to form an arylpalladium intermediate. The intermediate then undergoes reductive elimination to form the desired product, 2,4-Diphenyl-6a-thiathiophthene.
Applications De Recherche Scientifique
2,4-Diphenyl-6a-thiathiophthene has been widely used in various scientific fields, including material science, organic chemistry, and biochemistry. In material science, 2,4-Diphenyl-6a-thiathiophthene has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic chemistry, 2,4-Diphenyl-6a-thiathiophthene has been used as a ligand in catalytic reactions, which have potential applications in the pharmaceutical industry. In biochemistry, 2,4-Diphenyl-6a-thiathiophthene has been used as a fluorescent probe for the detection of DNA and RNA, which have potential applications in medical diagnostics.
Propriétés
Numéro CAS |
14905-03-4 |
|---|---|
Nom du produit |
2,4-Diphenyl-6a-thiathiophthene |
Formule moléculaire |
C17H12S3 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
3,6-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C17H12S3/c1-3-7-13(8-4-1)15-12-18-20-17(15)11-16(19-20)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
OHZQNKVSNAUZNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC=C3C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=S(S2)SC=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)


![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)







